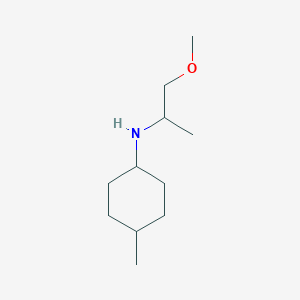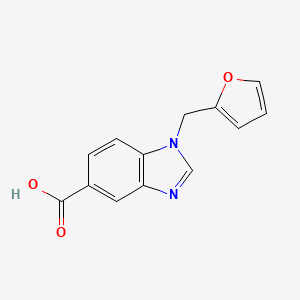
1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid
説明
1-(2-Furylmethyl)-1H-benzimidazole-5-carboxylic acid, also known as FMBI, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. FMBI has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis and chemical properties of 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been a subject of interest. For instance, El’chaninov et al. (2015) reported the synthesis of 1-methyl-2-(5-methyl-2-furyl)-1H- and 1-methyl-2-(5-methyl-2-thienyl)-1H-benzimidazoles through the Weidenhagen reaction, followed by N-methylation and further functionalization with carboxylic acids (El’chaninov, Aleksandrov, & El’chaninov, 2015). This approach opens avenues for the synthesis of a wide array of benzimidazole derivatives with potential applications in various fields.
Structural Analysis
Structural analysis of benzimidazole derivatives provides insights into their potential applications. Krawczyk, Gdaniec, and Sa˛czewski (2005) detailed the crystalline structure of 1H-Benzimidazole-2-carboxylic acid monohydrate, illustrating the molecule's zwitterionic form and the formation of a two-dimensional hydrogen bond network (Krawczyk, Gdaniec, & Sa˛czewski, 2005). Such detailed structural insights are crucial for designing compounds with specific chemical and physical properties.
Coordination Compounds and Luminescence
The synthesis of lanthanide coordination polymers using benzimidazole derivatives, as reported by Xia et al. (2013), highlights the versatility of these compounds in forming materials with significant optical properties. The study synthesized a series of lanthanide coordination polymers featuring unique structural motifs and demonstrated their luminescent properties (Xia et al., 2013). Such materials have potential applications in luminescent devices and sensors.
作用機序
Target of Action
Many benzimidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
The interaction of benzimidazole derivatives with their targets often involves binding to an active site, which can inhibit the target’s function or modulate its activity .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target .
特性
IUPAC Name |
1-(furan-2-ylmethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGMQRGLLKPHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



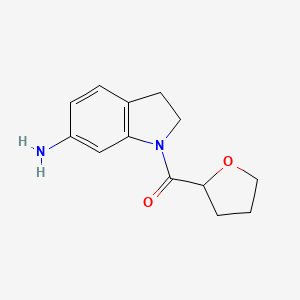
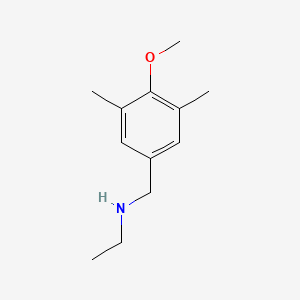
![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1462086.png)
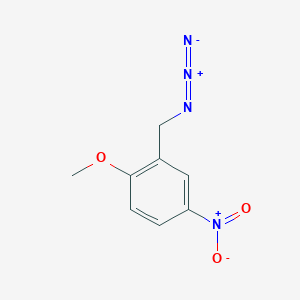
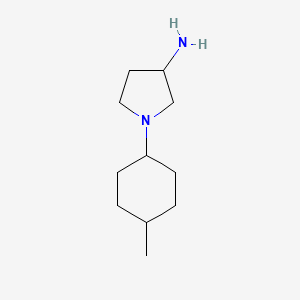
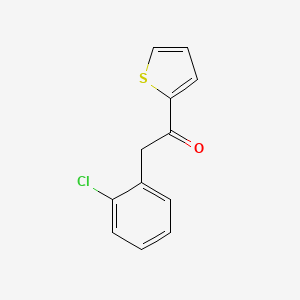

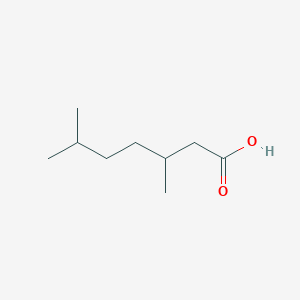
amine](/img/structure/B1462098.png)

amine](/img/structure/B1462102.png)
amine](/img/structure/B1462103.png)
![(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462104.png)
